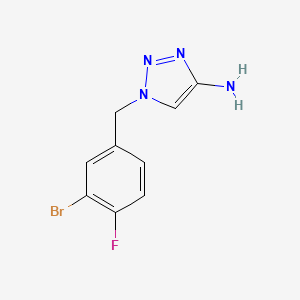![molecular formula C17H26BNO2 B13642807 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentan-1-amine](/img/structure/B13642807.png)
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentan-1-amine is a chemical compound with the molecular formula C16H24BNO2 It is known for its unique structure, which includes a cyclopentane ring attached to an amine group and a phenyl ring substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentan-1-amine typically involves the following steps:
Formation of the Boronic Ester: The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced to the phenyl ring through a borylation reaction.
Cyclopentane Ring Formation: The cyclopentane ring is then formed through a series of cyclization reactions, often involving Grignard reagents or other organometallic compounds.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include boronic acids, boranes, and various substituted phenyl derivatives .
Scientific Research Applications
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentan-1-amine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including its use as a precursor in drug development.
Material Science: It is utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentan-1-amine involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The compound’s amine group also contributes to its reactivity and binding affinity with various molecular targets .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the cyclopentane ring and amine group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a cyclopentane ring.
Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine: A triphenylamine derivative with three boronic ester groups.
Uniqueness
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentan-1-amine is unique due to its combination of a cyclopentane ring, amine group, and boronic ester group. This unique structure imparts distinct reactivity and binding properties, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C17H26BNO2 |
|---|---|
Molecular Weight |
287.2 g/mol |
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentan-1-amine |
InChI |
InChI=1S/C17H26BNO2/c1-15(2)16(3,4)21-18(20-15)14-9-7-13(8-10-14)17(19)11-5-6-12-17/h7-10H,5-6,11-12,19H2,1-4H3 |
InChI Key |
ULHBTCWDXIBCKL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCCC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13642751.png)









![3-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine](/img/structure/B13642796.png)

